molecular formula C17H17Cl2NO B4702498 3,4-dichloro-N-(4-phenylbutyl)benzamide

3,4-dichloro-N-(4-phenylbutyl)benzamide

Cat. No. B4702498
M. Wt: 322.2 g/mol
InChI Key: WUOAXIKPUXBASM-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(4-phenylbutyl)benzamide, also known as DCFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

DCFPCB has been studied for its potential applications in several areas of scientific research. One area of interest is its use as a fluorescent probe for detecting metal ions. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(4-phenylbutyl)benzamide is not fully understood. However, it is believed to work by binding to metal ions and generating reactive oxygen species, which can cause damage to cells and tissues.
Biochemical and Physiological Effects:
DCFPCB has been shown to have a range of biochemical and physiological effects. In one study, it was found to induce apoptosis (programmed cell death) in human breast cancer cells. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-(4-phenylbutyl)benzamide in lab experiments is its high sensitivity and selectivity for metal ions. However, it can be difficult to synthesize and purify, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research involving 3,4-dichloro-N-(4-phenylbutyl)benzamide. One area of interest is its use in developing new fluorescent probes for detecting metal ions. It may also have potential applications in developing new photodynamic therapy treatments for cancer. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as an antioxidant and antibacterial agent.
In conclusion, 3,4-dichloro-N-(4-phenylbutyl)benzamide is a chemical compound that has potential applications in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its applications in various fields.

properties

IUPAC Name

3,4-dichloro-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO/c18-15-10-9-14(12-16(15)19)17(21)20-11-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,9-10,12H,4-5,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOAXIKPUXBASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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